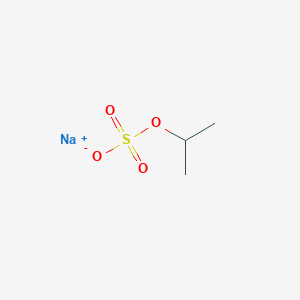

sodium;propan-2-yl sulfate

描述

Sodium;propan-2-yl sulfate (IUPAC name: sodium isopropyl sulfate) is an organic sodium salt of a sulfate ester, with the chemical formula $ \text{(CH}3\text{)}2\text{CH-O-SO}_3^-\text{Na}^+ $. This compound consists of a propan-2-yl (isopropyl) group covalently bonded to a sulfate anion, stabilized by a sodium counterion. Alkyl sulfates like this compound are typically surfactants or intermediates in organic synthesis due to their polar sulfate head and hydrophobic alkyl chain .

属性

IUPAC Name |

sodium;propan-2-yl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O4S.Na/c1-3(2)7-8(4,5)6;/h3H,1-2H3,(H,4,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVRBEAAJOBGSQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The preparation of sodium;propan-2-yl sulfate involves synthetic routes that include the coupling of a drug and a targeting moiety in an antibody-drug conjugate (ADC) or small molecule-drug conjugate (SMDC). The process typically involves improving the coupling efficiency to obtain a novel bioactive molecule conjugate . Industrial production methods focus on optimizing reaction conditions to achieve high yield and purity.

化学反应分析

sodium;propan-2-yl sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

sodium;propan-2-yl sulfate has a wide range of scientific research applications, including:

Chemistry: It is used in the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: It is used in the study of biological pathways and mechanisms, particularly in the context of drug delivery and targeting.

Industry: It is used in the production of pharmaceuticals and other bioactive compounds.

作用机制

The mechanism of action of sodium;propan-2-yl sulfate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and ultimately result in therapeutic effects. The specific molecular targets and pathways involved depend on the particular application and context.

相似化合物的比较

Sodium Sulfate ($\text{Na}2\text{SO}4$)

Structural Differences :

- Sodium sulfate is an inorganic salt, lacking an organic alkyl/aryl group.

- Sodium;propan-2-yl sulfate contains a hydrophobic isopropyl group, making it amphiphilic.

Physical Properties :

Sodium Dodecyl Sulfate ($\text{C}{12}\text{H}{25}\text{OSO}_3^-\text{Na}^+$)

Structural Differences :

- SDS has a longer dodecyl chain, enhancing surfactant properties.

Physical Properties :

Thymol Sulfate ($\text{(C}{10}\text{H}{13}\text{O}_4\text{S}^-$\text{Na}^+$)

Structural Differences :

- Contains a phenolic (thymol) ring with a propan-2-yl group .

Sodium Cumenesulfonate ($\text{C}9\text{H}{11}\text{SO}_3^-\text{Na}^+$)

Structural Differences :

Research Findings and Data Gaps

- Thermochemical Data : Sodium sulfate’s phase transitions and enthalpy values are well-documented , but analogous data for this compound are absent.

- Synthetic Methods: –5 describe sulfate/sulfonate synthesis, suggesting this compound could be prepared via sulfation of isopropanol .

- Environmental Impact: Sodium sulfate is non-toxic but persistent , while alkyl sulfates like SDS require careful disposal .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for high-purity sodium propan-2-yl sulfate?

- Methodology :

- Sulfation : React propan-2-ol (isopropyl alcohol) with sulfating agents like sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H) in anhydrous conditions.

- Neutralization : Add sodium hydroxide (NaOH) to the intermediate alkyl sulfuric acid to form the sodium salt.

- Purification : Recrystallize from ethanol/water mixtures to remove unreacted reagents.

- Characterization : Confirm structure via -NMR (δ 1.2–1.4 ppm for methyl groups) and FT-IR (asymmetric S-O stretching at ~1220 cm⁻¹) .

Q. How can sodium propan-2-yl sulfate be analytically distinguished from related alkyl sulfates?

- Methodology :

- Chromatography : Use reverse-phase HPLC with a C18 column and UV detection at 210 nm. Compare retention times against standards.

- Mass Spectrometry : Employ LC-MS/MS in negative ion mode; look for m/z 179 ([M-Na]⁻) and characteristic fragmentation patterns.

- Elemental Analysis : Verify Na and S content via ICP-OES .

Q. What are the key thermodynamic properties of sodium propan-2-yl sulfate?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition onset (expected >200°C based on sodium sulfate analogs).

- Phase Behavior : Use differential scanning calorimetry (DSC) to identify melting points or hydrate transitions.

- Reference Data : Compare with anhydrous sodium sulfate (ΔfH° = -1387 kJ/mol, S° = 149 J/mol·K) .

Advanced Research Questions

Q. How can hydrogen-bonding networks in sodium propan-2-yl sulfate crystals inform its stability and solubility?

- Methodology :

- Crystallography : Solve the crystal structure using SHELX-97 for small-molecule refinement or PHENIX for high-resolution data.

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., D(2) motifs for dimeric interactions).

- Correlation : Link H-bond patterns (e.g., chain vs. ring motifs) to hygroscopicity or solubility in polar solvents .

Q. How can computational modeling predict the reactivity of sodium propan-2-yl sulfate in aqueous solutions?

- Methodology :

- DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level to study hydrolysis pathways.

- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate water interactions.

- Validation : Cross-check predicted activation energies with experimental kinetic data (e.g., pH-dependent degradation studies) .

Q. How should researchers resolve contradictions in spectroscopic vs. crystallographic data for sodium propan-2-yl sulfate?

- Methodology :

- Multi-Method Validation : Confirm NMR assignments using -DEPTOpt and HSQC. Re-refine crystallographic data with SHELXL to check for disorder or twinning.

- Error Analysis : Quantify uncertainties in bond lengths (e.g., S-O distances) using CRYSTALS software.

- Literature Synthesis : Reconcile discrepancies by comparing synthetic protocols (e.g., solvent purity, crystallization rates) across studies .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。